molecular formula C22H26N2O5S B11123080 [2-({6-Ethyl-3-[(2-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid

[2-({6-Ethyl-3-[(2-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid

Cat. No.: B11123080
M. Wt: 430.5 g/mol
InChI Key: BQBAMIKSJLQGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-({6-Ethyl-3-[(2-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzothiophene core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-({6-Ethyl-3-[(2-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Carbamoyl Group: The 2-methylphenylcarbamoyl group is introduced via a nucleophilic substitution reaction using a suitable carbamoyl chloride.

    Attachment of the Ethyl Group: The ethyl group is added through an alkylation reaction.

    Formation of the Oxoethoxy Group: The oxoethoxy group is introduced through an esterification reaction involving ethylene glycol and an appropriate carboxylic acid derivative.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core and the ethyl group.

    Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl and oxoethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

    Oxidation: Products include oxidized derivatives of the benzothiophene core.

    Reduction: Products include amine derivatives.

    Substitution: Products include substituted carbamoyl and oxoethoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Medicine

    Therapeutics: It may have applications in the development of new therapeutic agents for diseases such as cancer and inflammatory disorders.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzothiophene core is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The carbamoyl and oxoethoxy groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [2-({6-Methyl-3-[(2-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid
  • [2-({6-Ethyl-3-[(2-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid

Uniqueness

The unique combination of the ethyl group, the 2-methylphenylcarbamoyl group, and the oxoethoxy group in [2-({6-Ethyl-3-[(2-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

2-[2-[[6-ethyl-3-[(2-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-2-oxoethoxy]acetic acid

InChI

InChI=1S/C22H26N2O5S/c1-3-14-8-9-15-17(10-14)30-22(24-18(25)11-29-12-19(26)27)20(15)21(28)23-16-7-5-4-6-13(16)2/h4-7,14H,3,8-12H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)

InChI Key

BQBAMIKSJLQGJM-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3C)NC(=O)COCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.